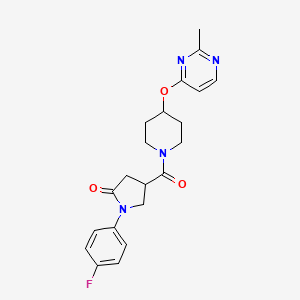

1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

Description

This compound features a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and a piperidine-1-carbonyl moiety linked to a 2-methylpyrimidin-4-yloxy group.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O3/c1-14-23-9-6-19(24-14)29-18-7-10-25(11-8-18)21(28)15-12-20(27)26(13-15)17-4-2-16(22)3-5-17/h2-6,9,15,18H,7-8,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOHMSPSTYUKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps:

Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.

Attachment of the Pyrimidinyl Group: This step involves the reaction of the intermediate with 2-methylpyrimidin-4-ol under suitable conditions.

Incorporation of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Kinase Inhibition :

The compound has been investigated for its potential as a kinase inhibitor. Kinases are critical in various signaling pathways, and their dysregulation is associated with numerous diseases, including cancer and neurodegenerative disorders. Research indicates that derivatives of similar structures have shown promise in inhibiting specific kinases involved in cell proliferation and survival pathways . -

Anticancer Activity :

Studies suggest that compounds with similar frameworks exhibit anticancer properties by targeting specific signaling pathways that promote tumor growth. For instance, modifications to the piperidine ring can enhance selectivity and potency against cancer cell lines . -

Neuroprotective Effects :

Given the involvement of certain kinases in neurodegenerative diseases, there is potential for this compound to be developed as a neuroprotective agent. Compounds targeting ASK1 (Apoptosis Signal-Regulating Kinase 1) have shown efficacy in models of amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound reveal critical insights into how modifications can enhance its biological activity:

- Fluorine Substitution : The presence of the fluorine atom on the phenyl ring contributes to increased lipophilicity, which may enhance membrane permeability and bioavailability.

- Pyrimidine Moiety : The incorporation of the 2-methylpyrimidin-4-yl group has been linked to improved interactions with biological targets, suggesting that this moiety plays a crucial role in the compound's efficacy .

Case Studies

-

Inhibition of Specific Kinases :

A study evaluated various pyrazole-based kinase inhibitors, revealing that modifications similar to those found in 1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one resulted in significant inhibition of target kinases. The findings indicated an IC50 value improvement through structural modifications, highlighting the importance of chemical diversity in drug design . -

Antitumor Activity Assessment :

Another investigation focused on the anticancer properties of related compounds, demonstrating that specific substitutions led to enhanced cytotoxicity against various cancer cell lines. The results suggested that optimizing the molecular structure could lead to more effective therapeutic agents against resistant cancer types .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

2.2 Physicochemical and Pharmacokinetic Properties

Lipophilicity (LogP):

Solubility:

- Metabolic Stability: Fluorinated aromatic rings (e.g., 4-fluorophenyl) reduce oxidative metabolism, improving half-life relative to non-halogenated analogues .

2.4 Crystallographic and Stability Data

Hydrogen Bonding:

- Melting Points: Fluorinated pyrrolidin-2-one derivatives typically exhibit higher melting points (e.g., 436–437 K for compounds) compared to non-fluorinated analogues (e.g., 398–403 K) .

Key Advantages and Limitations

- Advantages of Target Compound: Balanced lipophilicity and solubility due to pyrrolidin-2-one and fluorophenyl motifs. Potential dual activity (antimicrobial and kinase inhibition) from pyrimidine and halogenated aryl groups.

- Limitations: Synthetic complexity of the 2-methylpyrimidin-4-yloxy-piperidine moiety may hinder large-scale production. Limited in vivo data compared to well-studied benzimidazole or pyrazolo-pyrimidine derivatives .

Biological Activity

1-(4-Fluorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorophenyl group, a piperidine moiety, and a pyrrolidinone ring. The molecular formula is , with a molecular weight of approximately 348.39 g/mol. The presence of the fluorine atom and the pyrimidine derivative suggests potential interactions with biological targets such as enzymes and receptors.

Kinase Inhibition

Research indicates that compounds structurally similar to this compound often exhibit kinase inhibition properties. Kinases are critical in various signaling pathways; thus, inhibiting their activity can affect cell proliferation, survival, and metabolism.

In particular, studies have shown that certain derivatives can act as selective inhibitors for specific kinases involved in cancer progression. For instance, compounds with similar scaffolds have been documented to inhibit the mTOR pathway, which plays a significant role in tumor growth and metabolism .

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties. It has been noted that modifications in the pyrimidine ring can enhance the antiviral efficacy against various viruses. For example, compounds with similar structures demonstrated significant inhibition of viral replication at micromolar concentrations . The mechanism likely involves interference with viral entry or replication processes.

In Vitro Studies

- Cancer Cell Lines : In vitro assays using human cancer cell lines have demonstrated that this compound inhibits cell proliferation at concentrations ranging from 1 to 10 µM. The IC50 values indicate effective cytotoxicity against breast cancer and lung cancer cell lines, suggesting its potential as an anticancer agent .

- Antiviral Testing : A study evaluated the antiviral activity of several derivatives against respiratory syncytial virus (RSV). The compound exhibited an EC50 value of approximately 5 µM, indicating its potential effectiveness compared to standard antiviral agents .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.